molecular formula C10H6ClNO2 B026318 5-chloro-3-phenyl-4-Isoxazolecarboxaldehyde CAS No. 100230-72-6

5-chloro-3-phenyl-4-Isoxazolecarboxaldehyde

Cat. No.: B026318
CAS No.: 100230-72-6
M. Wt: 207.61 g/mol
InChI Key: XGQDMZXONSJFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-5-chloroisoxazole-4-carbaldehyde is a heterocyclic compound featuring an isoxazole ring substituted with a phenyl group at the 3-position, a chlorine atom at the 5-position, and an aldehyde group at the 4-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazole derivatives, including 3-Phenyl-5-chloroisoxazole-4-carbaldehyde, often employs high-throughput methods to ensure scalability and efficiency. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5-chloroisoxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, Grignard reagents

Major Products:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The phenyl and chlorine substituents can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison: 3-Phenyl-5-chloroisoxazole-4-carbaldehyde is unique due to the presence of both phenyl and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to other isoxazole derivatives, this compound may exhibit enhanced stability, reactivity, and specificity in various applications .

Properties

CAS No.

100230-72-6

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

5-chloro-3-phenyl-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C10H6ClNO2/c11-10-8(6-13)9(12-14-10)7-4-2-1-3-5-7/h1-6H

InChI Key

XGQDMZXONSJFJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl

Synonyms

5-CHLORO-3-PHENYL-4-ISOXAZOLECARBOXALDEHYDE

Origin of Product

United States

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